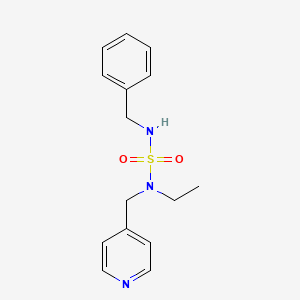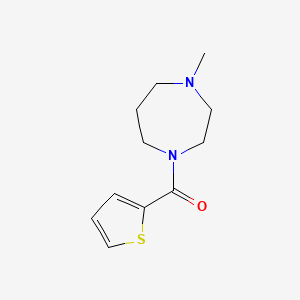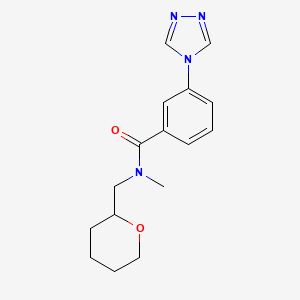![molecular formula C21H20N2O4 B5396217 N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine, also known as Ac-Phenylalanyl-3-acetylindole or APAI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. APAI is a derivative of phenylalanine and indole, which are both naturally occurring compounds in the body. The unique structure of APAI makes it an attractive candidate for further investigation.
作用机制
The exact mechanism of action of APAI is not fully understood. However, it is believed that APAI may act by inhibiting the activity of enzymes involved in the inflammatory response. APAI has also been shown to activate certain signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that APAI can modulate the activity of various enzymes and proteins in the body. For example, APAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory molecules. APAI has also been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
实验室实验的优点和局限性
One of the advantages of using APAI in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. APAI is also stable and can be easily synthesized in large quantities. However, one limitation of using APAI is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.
未来方向
There are several potential future directions for research on APAI. One area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of APAI for this application. Another area of interest is its potential as a cancer treatment. Studies have shown that APAI can inhibit the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in vivo. Finally, APAI may have potential as a tool for studying the role of enzymes and signaling pathways in the body. By modulating the activity of these molecules, APAI may help researchers better understand their functions and potential therapeutic applications.
合成方法
The synthesis of APAI involves the reaction of phenylalanine with acetic anhydride and 3-acetylindole in the presence of a catalyst. The resulting product is purified through a series of chromatography techniques to obtain the final compound. This method has been optimized to produce high yields of APAI with high purity.
科学研究应用
APAI has been studied for its potential as a drug candidate in various areas of research. One area of interest is its anti-inflammatory properties. Studies have shown that APAI can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that APAI may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(24)17-12-23(19-10-6-5-9-16(17)19)13-20(25)22-18(21(26)27)11-15-7-3-2-4-8-15/h2-10,12,18H,11,13H2,1H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMVLYKZVQOGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5396143.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-[(3-methyl-2-thienyl)methyl]aniline](/img/structure/B5396149.png)
![5-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5396152.png)


![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)
